anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo-
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Overview
Description
Anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- is a brominated derivative of the anthraquinone-based compound anthra[1,9-cd]pyrazol-6(2H)-one. The inclusion of a bromine atom imparts unique chemical properties that distinguish it from its non-brominated counterparts. This compound is of interest in various scientific fields due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- typically involves the bromination of the parent anthra[1,9-cd]pyrazol-6(2H)-one compound. The bromination reaction can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: : In an industrial context, the production of anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- may involve large-scale bromination processes. The reaction conditions are optimized for maximum yield and purity, often utilizing continuous flow reactors to ensure precise control over temperature, reactant concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions: : Anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- undergoes various types of chemical reactions, including:
Reduction: : Reduction reactions can convert the brominated compound into other derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or ketonized derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- has diverse applications in various scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules and its role in biological assays.
Medicine: : Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the development of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism by which anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom may enhance binding affinity or reactivity with these targets, influencing the compound's overall biological or chemical activity. Pathways involved may include signal transduction, oxidative stress response, or metabolic processes.
Comparison with Similar Compounds
Compared to other anthraquinone derivatives, anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- exhibits unique properties due to the presence of the bromine atom. Similar compounds include:
Anthra[1,9-cd]pyrazol-6(2H)-one: : The non-brominated parent compound.
Anthra[1,9-cd]pyrazol-6(2H)-one,3-chloro-: : A chlorinated analog with potentially different reactivity and applications.
Anthra[1,9-cd]pyrazol-6(2H)-one,3-iodo-: : An iodinated analog, which may exhibit different pharmacological or chemical properties.
Properties
Molecular Formula |
C14H7BrN2O |
---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
12-bromo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C14H7BrN2O/c15-10-6-5-9-11-12(16-17-13(10)11)7-3-1-2-4-8(7)14(9)18/h1-6H,(H,16,17) |
InChI Key |
DDUKJEMIWLXWBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C(C4=NN3)Br)C2=O |
Origin of Product |
United States |
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